molecular formula C7H16N2O B7807764 2-amino-N,N-diethylpropanamide

2-amino-N,N-diethylpropanamide

Cat. No.: B7807764
M. Wt: 144.21 g/mol
InChI Key: NLPULXIOEMWFQS-UHFFFAOYSA-N
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Description

2-amino-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Binding Polyamides Synthesis

The compound 2-amino-N,N-diethylpropanamide is an important building block in the synthesis of DNA binding polyamides. These polyamides show an affinity and specificity for DNA that is comparable to natural DNA binding proteins, making them significant in genetic research and drug development. A study by Wurtz et al. (2001) optimized the Fmoc solid phase synthesis of such polyamides, demonstrating the utility of components like this compound in this process.

Antimalarial Pharmacophores

Another research application of this compound derivatives is in the development of novel antimalarial pharmacophores. A study conducted by D’hooghe et al. (2011) focused on the synthesis of 2-(aminomethyl)aziridines, which were converted to 1,2,3-triaminopropanes, revealing their potential as new antimalarial pharmacophores.

Computational Peptidology

In computational peptidology, this compound derivatives are analyzed for their reactivity and potential in drug design. The study by Flores-Holguín et al. (2019) focused on a group of antifungal tripeptides, showcasing the utility of these derivatives in computational models to predict bioactivity scores and reactivity descriptors.

Development of Anticancer Agents

The development of functionalized amino acid derivatives, including those related to this compound, is a significant area of research in anticancer drug development. A study by Kumar et al. (2009) demonstrated the synthesis of various amino acid derivatives and their evaluation against human cancer cell lines, highlighting the potential of these compounds in cancer treatment.

Green Alternatives in Metalworking

This compound derivatives have been explored as green alternatives to conventional amino alcohols in metalworking fluids. The research by Seddig et al. (2022) focuses on the use of such derivatives as functional, nonvolatile, and chemically stable alkaline additives, demonstrating their applicability in reducing environmental impact in industrial processes.

Metal Complex Speciation

The study of metal complex speciation involving this compound derivatives is crucial for understanding chemical interactions in various solutions. Duarte et al. (2013) investigated the chemical speciation of vanadium complexes with this compound derivatives, providing insights into the thermodynamic and structural properties of these complexes.

Properties

IUPAC Name

2-amino-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPULXIOEMWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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